molecular formula C8H10OS B049333 4-(Methylthio)benzyl alcohol CAS No. 3446-90-0

4-(Methylthio)benzyl alcohol

Cat. No. B049333
CAS RN: 3446-90-0
M. Wt: 154.23 g/mol
InChI Key: MTXQKSQYMREAGJ-UHFFFAOYSA-N
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Description

4-(Methylthio)benzyl alcohol, also known as MTBA, is a type of alcohol with a variety of uses in the scientific community. It is a colorless, flammable liquid with a slight aroma and a boiling point of about 169°C. MTBA is used for a variety of applications, including as a solvent, a fuel additive, and a reagent in organic synthesis. In addition, MTBA has a number of scientific research applications, including in biochemical and physiological studies.

Scientific Research Applications

  • Chemical Synthesis and Drug Development:

    • Acts as a new protecting group for carboxylic acids, facilitating efficient hydrolysis of esters (Yoo, Kim, & Kyu, 1990) (Yoo et al., 1990).
    • Suitable for extracting specific organic compounds from aqueous solutions under certain conditions (Sólimo & Doz, 1995) (Sólimo & Doz, 1995).
    • Enables the generation of allenes and furans in synthetic organic chemistry (Yang et al., 2014) (Yang et al., 2014).
    • Efficient benzylation of various alcohols using a bench-stable pyridinium salt (Poon & Dudley, 2006) (Poon & Dudley, 2006).
  • Biotechnology and Enzymatic Studies:

    • As a model compound for studying drug absorption kinetics in subcutaneous tissue (Ballard & Menczel, 1967) (Ballard & Menczel, 1967).
    • Used in biodegradation studies and as a substrate for biocatalysis (Dai et al., 2010) (Dai et al., 2010).
    • A non-natural pathway in Escherichia coli allows for the efficient production of benzyl alcohol from renewable glucose (Pugh et al., 2015) (Pugh et al., 2015).
  • Catalysis and Material Science:

    • Utilized in photocatalytic oxidations and as a substrate in various catalytic processes (Higashimoto et al., 2009; Wu et al., 2016) (Higashimoto et al., 2009); (Wu et al., 2016).
    • CoFe2O4 nanoparticles act as a magnetically recoverable catalyst for selective oxidation of benzyl alcohol to benzaldehyde (Nasrollahzadeh et al., 2016) (Nasrollahzadeh et al., 2016).
  • Pharmaceutical Applications:

  • Miscellaneous Studies:

    • Investigated for the production of phenylacetonitrile (Gao-feng, 2010) (Gao-feng, 2010).

Safety and Hazards

4-(Methylthio)benzyl alcohol should be handled with care. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin, eyes, or clothing . It should be used only outdoors or in a well-ventilated area . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

properties

IUPAC Name

(4-methylsulfanylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXQKSQYMREAGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343894
Record name 4-(Methylthio)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3446-90-0
Record name 4-(Methylthio)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3446-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylthio)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium borohydride (3.78 g) was added to isopropyl alcohol (50 ml) and the mixture was stirred under ice-cooling. Thereto was dropwise added 4-(methylthio)benzaldehyde (15 g) and the mixture was stirred at room temperature for 30 minutes. The solvent was distilled away and water was added to the residue. The mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was distilled away and the residue obtained was recrystallized from hexane-ethyl acetate to give the subject compound (15 g) as white crystals. melting point=41-43° C.
Quantity
3.78 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can 4-(Methylthio)benzyl alcohol be easily oxidized, and what are the advantages of the method described in the research?

A1: Yes, this compound can be efficiently oxidized to 4-(methylthio)benzaldehyde using a copper(II)/2,2,6,6,-tetramethylpiperidine-1-oxyl (TEMPO) catalyst system at room temperature. [] This method offers several advantages:

  • Tolerance to coordinating groups: This method successfully oxidizes this compound, which is considered a challenging substrate due to the potential for the sulfur atom to coordinate with transition metal catalysts. []

Q2: What is a practical application of synthesizing 4-(methylthio)phenylacetonitrile?

A2: 4-(methylthio)phenylacetonitrile, which can be synthesized from this compound, serves as a key intermediate in the production of various pharmaceuticals and agrochemicals. [] The efficient synthesis of this compound is crucial for developing cost-effective and scalable production processes for these valuable products.

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